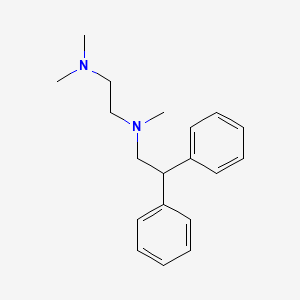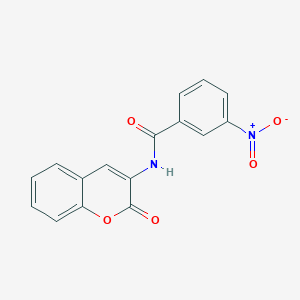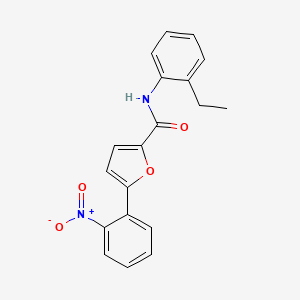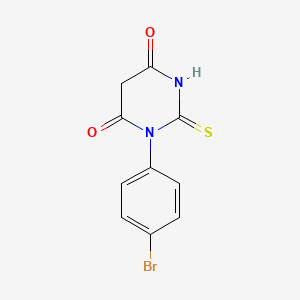
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as DETDA, is a chemical compound that belongs to the family of polyamines. DETDA is widely used in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied in various scientific fields, including polymer chemistry, pharmaceuticals, and agrochemicals. In polymer chemistry, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a curing agent for polyurethane coatings and adhesives. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a chiral auxiliary in the synthesis of various drugs, including antihistamines and antidepressants. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a synergist in insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a nucleophile and attacks the isocyanate groups in polyurethane coatings and adhesives, leading to the formation of a cross-linked network. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a synergist, enhancing the activity of insecticides and herbicides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine are not well documented. However, studies have shown that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively non-toxic and does not cause significant adverse effects in laboratory animals. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is stable and can be stored for long periods without significant degradation. However, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several limitations for lab experiments. It is relatively expensive compared to other curing agents and chiral auxiliaries. In addition, the synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine requires the use of a catalyst, which can be expensive and difficult to remove.
Direcciones Futuras
There are several future directions for the study of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine in various applications. In addition, the development of new applications for N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, such as in the field of biomedicine, is an area of active research.
Métodos De Síntesis
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized by reacting 2,2-diphenylethylamine with trimethylamine and ethylenediamine in the presence of a catalyst. The reaction yields a mixture of isomers, with the major isomer being N,N',N'-trimethyl-N-(2,2-diphenylethyl)ethane-1,2-diamine. The synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
N'-(2,2-diphenylethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-15-21(3)16-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEATOYRVYMEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422520 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)


![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)